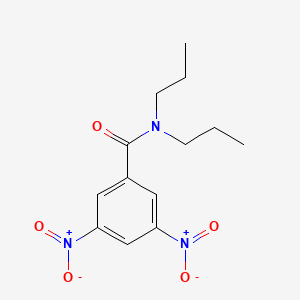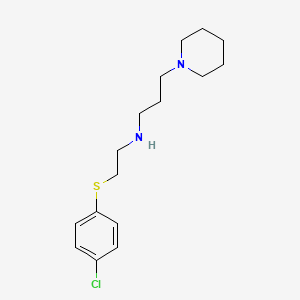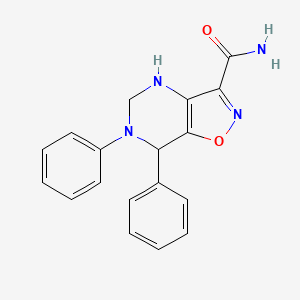
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a bicyclic structure that includes an isoxazole ring fused to a pyrimidine ring, with phenyl groups attached at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide typically involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The key steps in the synthesis include:
Formation of the isoxazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Cyclization: The cyclization step involves the formation of the fused bicyclic structure, which is facilitated by specific catalysts and reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4,5,6,7-Tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4,5,6,7-tetrahydro-6,7-diphenylisoxazolo(4,5-d)pyrimidine-3-carboxamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar bicyclic structure and have been studied for their potential as enzyme inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds also feature a fused bicyclic system and have applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific arrangement of the isoxazole and pyrimidine rings, along with the phenyl substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
165611-07-4 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6,7-diphenyl-5,7-dihydro-4H-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c19-18(23)15-14-17(24-21-15)16(12-7-3-1-4-8-12)22(11-20-14)13-9-5-2-6-10-13/h1-10,16,20H,11H2,(H2,19,23) |
InChI Key |
GQGPRLSWFWAKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C(N1C3=CC=CC=C3)C4=CC=CC=C4)ON=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


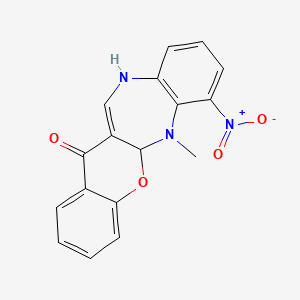


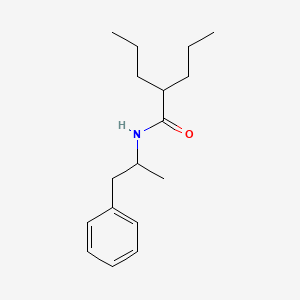
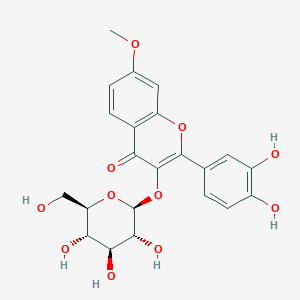
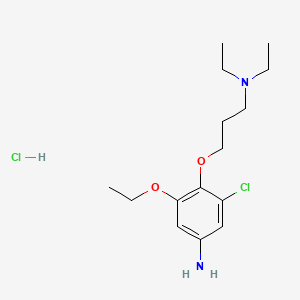
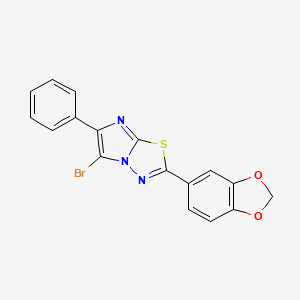
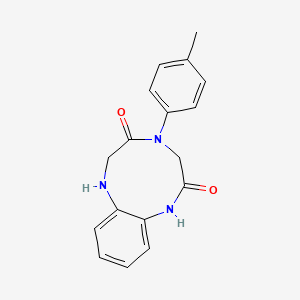


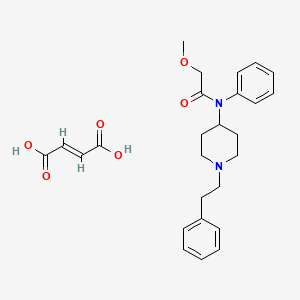
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
